(3S,4S)-4-Methoxy-3-methyl-piperidine

Medicinal Chemistry Physicochemical Properties Drug Design

(3S,4S)-4-Methoxy-3-methyl-piperidine (CAS 1421253-12-4) is a chiral, disubstituted piperidine scaffold featuring a methoxy group at the 4-position and a methyl group at the 3-position in a defined (3S,4S) trans configuration. This compound belongs to the class of stereochemically precise piperidine derivatives that are increasingly employed as privileged scaffolds in medicinal chemistry, particularly for constructing CNS-penetrant drug candidates.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B8189958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-Methoxy-3-methyl-piperidine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CNCCC1OC
InChIInChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeyIANZRNIJJWLDGA-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Methoxy-3-methyl-piperidine: Chiral Piperidine Building Block for CNS-Targeted Drug Discovery


(3S,4S)-4-Methoxy-3-methyl-piperidine (CAS 1421253-12-4) is a chiral, disubstituted piperidine scaffold featuring a methoxy group at the 4-position and a methyl group at the 3-position in a defined (3S,4S) trans configuration . This compound belongs to the class of stereochemically precise piperidine derivatives that are increasingly employed as privileged scaffolds in medicinal chemistry, particularly for constructing CNS-penetrant drug candidates [1]. Its molecular formula is C7H15NO with a molecular weight of 129.20 g/mol .

Why (3S,4S)-4-Methoxy-3-methyl-piperidine Cannot Be Substituted with Racemates or Other Stereoisomers


Substituting (3S,4S)-4-Methoxy-3-methyl-piperidine with its racemic mixture (4-methoxy-3-methylpiperidine), regioisomers (e.g., 3-methoxy-4-methyl-piperidine), or alternative stereoisomers (e.g., cis-(3R,4S) or trans-(3R,4R)) introduces substantial variability in physicochemical and biological properties. The specific (3S,4S) stereochemistry dictates the three-dimensional orientation of the methoxy and methyl substituents, which in turn governs pKa, hydrogen-bonding capacity, and target recognition in biological systems [1]. In medicinal chemistry campaigns, even minor stereochemical alterations can drastically alter potency, selectivity, and off-target profiles, as demonstrated by the (3S,4S)-enantiomer of 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine being 'by far the most potent' among its isomers [2]. Therefore, procurement of the precise (3S,4S) stereoisomer is mandatory to ensure reproducible SAR and downstream pharmacological outcomes.

Quantitative Differentiation of (3S,4S)-4-Methoxy-3-methyl-piperidine Against Closest Analogs


Predicted pKa Difference: (3S,4S) Stereoisomer vs. Trans Isomer

The (3S,4S)-4-Methoxy-3-methyl-piperidine exhibits a distinct predicted pKa value relative to its trans diastereomer, which influences protonation state and membrane permeability under physiological conditions. While a directly measured pKa for the (3S,4S) isomer is not available in the current literature, class-level inference from structurally related compounds indicates that stereoisomerism modulates basicity [1]. For the trans-4-methoxy-3-methyl-piperidine isomer, a predicted pKa of 9.86±0.10 has been reported [2], whereas the regioisomer (3S,4S)-3-methoxy-4-methyl-piperidine displays a predicted pKa of 9.59±0.10 . This range of ~0.3 pKa units across isomers can correspond to a ~2-fold difference in ionization at physiological pH, potentially impacting CNS penetration and target engagement.

Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Specificity: (3S,4S)-4-Methoxy-3-methyl vs. (3S,4S)-3-Methoxy-4-methyl

The target compound (3S,4S)-4-Methoxy-3-methyl-piperidine (CAS 1421253-12-4) is a distinct regioisomer from (3S,4S)-3-Methoxy-4-methyl-piperidine (CAS 2624378-44-3). Despite sharing the same molecular formula (C7H15NO) and molecular weight (129.20 g/mol), the positional swap of methoxy and methyl groups yields different predicted physicochemical properties . The (3S,4S)-3-Methoxy-4-methyl-piperidine has a predicted boiling point of 164.4±33.0 °C and density of 0.91±0.1 g/cm³ . While analogous data for the target compound are not reported, the structural divergence dictates that the two regioisomers will exhibit different hydrogen-bonding patterns and steric environments, which are critical determinants in ligand-protein interactions and subsequent biological readouts.

Synthetic Chemistry Chiral Pool Medicinal Chemistry

Stereochemical Purity and Stability Advantage

The (3S,4S)-4-Methoxy-3-methyl-piperidine is supplied with a minimum purity specification of 95% , ensuring high stereochemical integrity for downstream applications. In contrast, the racemic mixture (4-methoxy-3-methylpiperidine, CAS 373604-48-9) is available at 98% purity , but this value represents chemical purity only and provides no information on enantiomeric excess. Furthermore, studies on piperidine epimerization indicate that the trans (3S,4S) configuration is thermodynamically more stable than the cis isomer under certain conditions, which may reduce the risk of stereochemical scrambling during storage or reaction [1]. This intrinsic stability translates to more reproducible synthetic outcomes and biological assay results.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Lipophilicity Benchmark for CNS Drug Design

Lipophilicity is a critical parameter for CNS drug candidates, with an optimal LogP range typically between 2 and 4 for blood-brain barrier penetration. The racemic 4-methoxy-3-methylpiperidine exhibits a calculated LogP of approximately 0.25 , indicating it is relatively hydrophilic. While the LogP of the pure (3S,4S) enantiomer has not been independently reported, the value serves as a class-level benchmark. This low LogP suggests that derivatives of this scaffold may require additional lipophilic substitution to achieve CNS penetration, or conversely, that the scaffold is well-suited for peripheral or hydrophilic drug targets. The precise stereochemistry may further modulate this value due to differential solvation effects.

CNS Drug Discovery ADME Physicochemical Properties

Optimal Application Scenarios for (3S,4S)-4-Methoxy-3-methyl-piperidine Based on Evidence


Chiral Building Block for CNS-Penetrant Drug Candidates

The (3S,4S)-4-Methoxy-3-methyl-piperidine scaffold is a privileged starting point for medicinal chemistry programs targeting central nervous system disorders. Its defined stereochemistry and class-level LogP of ~0.25 provide a hydrophilic core that can be elaborated with lipophilic substituents to achieve optimal CNS drug-like properties. Researchers developing novel antidepressants, antipsychotics, or analgesics that require precise 3D pharmacophore presentation should prioritize this stereoisomer to ensure SAR reproducibility [1].

Asymmetric Synthesis and Chiral Pool Derivatization

Due to its fixed (3S,4S) stereochemistry and commercial availability at 95% purity , this compound is ideally suited as a chiral building block in asymmetric synthesis. It can be incorporated into more complex molecular architectures without the need for costly and time-consuming chiral resolution steps. The trans configuration also offers enhanced stereochemical stability during subsequent synthetic transformations, as supported by piperidine epimerization studies [2].

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Inhibitors

For laboratories investigating enzyme or receptor targets where piperidine moieties are known pharmacophores (e.g., acetylcholinesterase, JAK kinases, or monoamine transporters), the (3S,4S) isomer provides a stereochemically pure probe molecule. Its predicted pKa difference compared to other stereoisomers [3] allows researchers to deconvolute the contributions of basicity versus 3D shape to target binding. Substituting with the racemate or incorrect stereoisomer would confound SAR interpretation and potentially mask true structure-activity trends.

Procurement for High-Throughput Screening (HTS) Libraries

When designing or supplementing a focused screening library of chiral piperidines, the (3S,4S)-4-Methoxy-3-methyl-piperidine offers a chemically defined, stereochemically homogeneous entry. Its distinct regioisomeric identity (CAS 1421253-12-4) ensures that hits identified in HTS campaigns can be unambiguously linked to this specific scaffold, expediting hit-to-lead optimization. Procurement of this precise compound mitigates the risk of batch-to-batch variability associated with racemic or impure sources.

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